N1-Ethyl vs. N1-Methyl Pyrazole Substitution: Differential Lipophilicity and Hydrogen-Bonding Capacity
The N1‑ethyl substituent on the pyrazole ring increases the compound’s predicted lipophilicity (XLogP3 = 2.0) by approximately 0.3–0.5 log units compared to the N1‑methyl analog (XLogP3 ≈ 1.5–1.7, based on trained additive models) [1]. Simultaneously, the H‑bond acceptor count remains unchanged (HBA = 6), preserving polar surface area (TPSA = 114 Ų) while the larger ethyl group modulates steric bulk near the amide hinge. This difference is critical when optimizing membrane permeability in kinase inhibitor series [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.0, TPSA = 114 Ų [1] |
| Comparator Or Baseline | N1‑methyl analog (e.g., ethyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate): XLogP3 ≈ 1.5–1.7 (model‑based estimate) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparative estimate derived from fragment‑based lipophilicity additivity models [1]. |
Why This Matters
Even modest lipophilicity differences influence plasma protein binding and CNS penetration potential, directly affecting which analog should be selected for a specific pharmacokinetic profile.
- [1] PubChem Compound Summary for CID 42138552; XLogP3, TPSA, HBA values. View Source
- [2] Come JH et al. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. J Med Chem, 2022, 65(1), 467–487. (Class‑level SAR showing XLogP3 window for CNS permeability.) View Source
